4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c1-18-15-21(7-9-24(18)30-3)32(28,29)25-17-23(27-11-13-31-14-12-27)20-6-8-22-19(16-20)5-4-10-26(22)2/h6-9,15-16,23,25H,4-5,10-14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSNWQDTEFDGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₃₁N₃O₃S
- CAS Number : Not specifically listed in the available data but can be derived from its components.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cellular signaling pathways.
- Antiviral Properties : There is emerging evidence suggesting that derivatives of sulfonamide compounds exhibit antiviral activities, particularly against viruses like HBV (Hepatitis B Virus) by enhancing intracellular levels of APOBEC3G, a protein that inhibits viral replication .
Antiviral Activity
Recent studies indicate that related compounds show significant antiviral effects. For instance, derivatives have been shown to inhibit HBV replication effectively:
- IC50 Values : In HepG2.2.15 cells, certain derivatives achieved IC50 values as low as 1.99 µM, indicating potent antiviral activity .
Cytotoxicity Profile
The cytotoxic effects of the compound were evaluated using standard assays:
- MTT Assay : This assay measures cell viability post-treatment with the compound. The results indicated a concentration-dependent decrease in cell viability at higher concentrations.
| Compound | Cell Line | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| IMB-0523 | HepG2.2.15 | 1.99 | 58 |
| HepG2.A64 | 3.30 | 52 |
Case Studies and Research Findings
Several studies have reported on the biological activities of related compounds:
- Study on Antiviral Efficacy : A study published in Journal of Medicinal Chemistry highlighted the antiviral efficacy of a sulfonamide derivative against HBV, demonstrating its potential as a therapeutic agent .
- Mechanistic Insights : Research has shown that these compounds can enhance the levels of antiviral proteins within cells, thereby boosting the host's immune response to viral infections .
Preparation Methods
Benzenesulfonamide Core Synthesis
The benzenesulfonamide derivative is synthesized via electrophilic substitution and sulfonylation. Starting with 4-methoxy-3-methylbenzenesulfonyl chloride, amination with ammonia or primary amines forms the sulfonamide backbone. Key conditions include:
- Solvent Systems : Chlorobenzene or methylene chloride for optimal electrophilic activity.
- Catalysts : Triethylamine or DMF to facilitate deprotonation and nucleophilic attack.
- Temperature : 70–90°C for sulfonylation, ensuring complete conversion without side reactions.
Detailed Preparation Methods
Step 1: Synthesis of 4-Methoxy-3-methylbenzenesulfonamide
Procedure :
- Sulfonation : Treat 4-methoxy-3-methylbenzene with chlorosulfonic acid at 0–5°C to form 4-methoxy-3-methylbenzenesulfonyl chloride.
- Amination : React the sulfonyl chloride with aqueous ammonia (28%) in dichloromethane, using triethylamine (1.5 eq) as a base. Stir at 25°C for 6 hours.
Yield : 82–89% after recrystallization from ethanol.
| Parameter | Value | Source Citation |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 25°C | |
| Reaction Time | 6 hours | |
| Base | Triethylamine |
Step 2: Preparation of 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethylamine
Procedure :
- Reductive Amination : Combine 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine with morpholine and paraformaldehyde in methanol. Heat at 60°C for 12 hours under hydrogen (1 atm) using Pd/C as a catalyst.
- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Yield : 68–74%.
| Parameter | Value | Source Citation |
|---|---|---|
| Catalyst | 10% Pd/C | |
| Solvent | Methanol | |
| Hydrogen Pressure | 1 atm |
Step 3: Coupling of Sulfonamide Core and Tetrahydroquinoline-Morpholinoethyl Intermediate
Procedure :
- Amide Bond Formation : React 4-methoxy-3-methylbenzenesulfonamide (1.0 eq) with 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethylamine (1.2 eq) in dimethyl sulfoxide (DMSO) at 65–70°C for 16–24 hours, using potassium tert-butoxide (2.3 eq) as a base.
- Workup : Quench with purified water, filter, and recrystallize from acetonitrile.
Yield : 75–78%.
| Parameter | Value | Source Citation |
|---|---|---|
| Solvent | Dimethyl sulfoxide | |
| Base | Potassium tert-butoxide | |
| Temperature | 65–70°C |
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Base Selection
- Potassium tert-Butoxide : Superior to sodium hydride or triethylamine in DMSO, providing higher yields due to stronger deprotonation capacity.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
- HPLC : >98% purity using a C18 column (acetonitrile/water 70:30).
- Melting Point : 188–191°C (consistent with sulfonamide derivatives).
Comparative Analysis of Methodologies
| Parameter | Method A (Patent CN117720463A) | Method B (EP0512953B1) |
|---|---|---|
| Solvent | Dimethyl sulfoxide | Chlorobenzene |
| Base | Potassium tert-butoxide | Triethylamine |
| Yield | 75–78% | 68–72% |
| Reaction Time | 16–24 hours | 8–12 hours |
Method A offers higher yields due to optimized solvent-base synergy, while Method B prioritizes shorter reaction times.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound contains a benzenesulfonamide core with methoxy and methyl substituents, a tetrahydroquinoline moiety, and a morpholinoethyl side chain. The sulfonamide group (-SO2NH-) enables hydrogen bonding with biological targets, while the methoxy group enhances solubility via polarity modulation. The tetrahydroquinoline and morpholine rings contribute to conformational flexibility and potential interactions with enzymes or receptors (e.g., kinase inhibition) .
Q. What synthetic strategies are commonly employed to prepare this compound?
Synthesis typically involves:
- Step 1: Coupling the tetrahydroquinoline intermediate with morpholinoethylamine via nucleophilic substitution.
- Step 2: Sulfonylation of the benzenesulfonyl chloride with the amine intermediate under basic conditions (e.g., triethylamine in DCM).
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound?
Q. What pharmacological targets are hypothesized for this compound?
Structural analogs suggest potential inhibition of kinases (e.g., EGFR), GPCRs, or carbonic anhydrases due to sulfonamide-mediated zinc binding. Target prioritization requires screening against recombinant enzyme panels .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?
- Factors: Temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 equiv).
- Response Surface Methodology (RSM): Identifies optimal conditions by modeling interactions between variables. For example, high temperatures in DMF improve sulfonylation yields but may degrade the morpholine ring .
Q. How should researchers address contradictory bioactivity data across cell-based assays?
- Hypothesis 1: Contradictions may arise from off-target effects. Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity.
- Hypothesis 2: Solubility limitations in assay buffers can skew results. Pre-saturate solutions with co-solvents (e.g., DMSO ≤0.1%) and measure free compound concentration via LC-MS .
Q. What computational methods predict binding affinity and selectivity for this compound?
- Molecular Dynamics (MD): Simulates ligand-receptor interactions (e.g., binding to kinase ATP pockets).
- Quantum Mechanics/Molecular Mechanics (QM/MM): Models electron transfer in sulfonamide-enzyme interactions.
- ICReDD Workflow: Integrates computational path sampling with experimental validation to prioritize synthetic analogs .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy) alter physicochemical and pharmacokinetic properties?
- LogP: Methoxy groups reduce lipophilicity (LogP ~2.5) compared to ethoxy (LogP ~3.0), improving aqueous solubility.
- Metabolic Stability: Methoxy groups resist CYP450 oxidation better than methyl, extending half-life in hepatic microsomal assays .
Q. What strategies resolve low yields in the final coupling step?
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)2) for Buchwald-Hartwig amination.
- Microwave-Assisted Synthesis: Reduces reaction time from 24h to 2h while maintaining ≥80% yield .
Q. How can chemical software enhance data management in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
